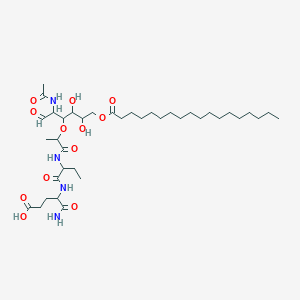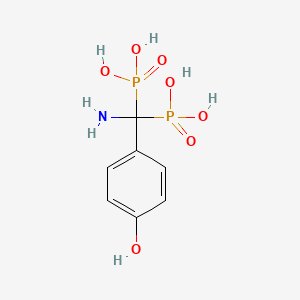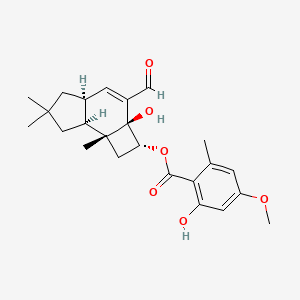
Oxitefonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxitefonium is a chemical compound known for its anticholinergic and spasmolytic properties. It is often used in the medical field to treat conditions such as gastrointestinal disorders and spasms. The compound is typically found in the form of this compound bromide, which has a molecular formula of C₁₉H₂₆BrNO₃S .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxitefonium bromide involves the reaction of phenyl-(α-thienyl)hydroxyacetic acid with 2-diethylaminoethyl chloride in the presence of isopropyl alcohol. The mixture is refluxed for 15 hours, followed by the addition of absolute alcohol and activated charcoal. The solvents are then removed under reduced pressure, and the residue is crystallized using absolute ether .
Industrial Production Methods: Industrial production of this compound bromide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Oxitefonium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using suitable reducing agents.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction could produce a reduced form of this compound.
Scientific Research Applications
Oxitefonium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on biological systems, particularly its anticholinergic properties.
Medicine: Used to treat gastrointestinal disorders and spasms due to its spasmolytic effects.
Industry: Employed in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Oxitefonium exerts its effects through a dual mechanism:
Anticholinergic Effect: It blocks the receptors for acetylcholine on smooth muscle, reducing the effect of acetylcholine and leading to muscle relaxation.
Direct Effect on Smooth Muscle: It has a direct relaxing effect on smooth muscle, which helps alleviate spasms.
Comparison with Similar Compounds
Oxyphenonium: Another anticholinergic agent with similar uses in treating gastrointestinal disorders.
Oxytropium: Used for its bronchodilator effects in respiratory conditions.
Uniqueness of Oxitefonium: this compound is unique due to its specific combination of anticholinergic and spasmolytic properties, making it particularly effective in treating gastrointestinal spasms and disorders. Its dual mechanism of action also sets it apart from other similar compounds .
Properties
CAS No. |
17989-37-6 |
|---|---|
Molecular Formula |
C19H26NO3S+ |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
diethyl-[2-(2-hydroxy-2-phenyl-2-thiophen-2-ylacetyl)oxyethyl]-methylazanium |
InChI |
InChI=1S/C19H26NO3S/c1-4-20(3,5-2)13-14-23-18(21)19(22,17-12-9-15-24-17)16-10-7-6-8-11-16/h6-12,15,22H,4-5,13-14H2,1-3H3/q+1 |
InChI Key |
RJXJTISGMQDIAQ-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CS2)O |
Canonical SMILES |
CC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CS2)O |
Synonyms |
diethyl(2-hydroxyethyl)methylammonium bromide alpha-phenyl-2-thiopheneglycolate oxitefonium oxitefonium bromide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1,2-DIHEXADECANOYL-SN-GLYCERO-3-PHOSPHO-[N-DANSYL]ETHANOLAMINE](/img/structure/B1218362.png)



